molecular formula C17H20 B14652623 1,1'-Methylenebis(2-ethylbenzene) CAS No. 42343-16-8

1,1'-Methylenebis(2-ethylbenzene)

Cat. No.: B14652623
CAS No.: 42343-16-8
M. Wt: 224.34 g/mol
InChI Key: CZACDLJOZJMSPC-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(2-ethylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two ethylbenzene groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(2-ethylbenzene) can be synthesized through Friedel-Crafts alkylation reactions. In this process, ethylbenzene is reacted with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 1,1’-Methylenebis(2-ethylbenzene) involves similar Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(2-ethylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Methylenebis(2-ethylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2-ethylbenzene) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Methylenebis(2-ethylbenzene) is unique due to the presence of two ethylbenzene groups connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs .

Properties

CAS No.

42343-16-8

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-ethyl-2-[(2-ethylphenyl)methyl]benzene

InChI

InChI=1S/C17H20/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

CZACDLJOZJMSPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC2=CC=CC=C2CC

Origin of Product

United States

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